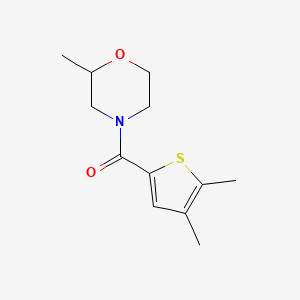![molecular formula C16H20N2O3 B7509082 1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone acts as a selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring nucleoside that acts as a neuromodulator in the central nervous system and as a regulator of cardiovascular and immune function. Adenosine binds to four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3. A1 receptors are predominantly expressed in the brain, heart, and adipose tissue, and are involved in the regulation of cardiovascular function, neurotransmission, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to block the effects of adenosine on cardiovascular function, neurotransmission, and inflammation. For example, this compound has been shown to reduce the hypotensive and bradycardic effects of adenosine in animal models. It has also been shown to attenuate the inhibitory effects of adenosine on neurotransmitter release in the brain. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in response to adenosine stimulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor blockade without interfering with other adenosine receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor antagonists. This may require higher concentrations of this compound to achieve the desired effect, which could potentially lead to off-target effects.
Direcciones Futuras
There are several future directions for research involving 1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. This compound has been shown to increase wakefulness in animal models, suggesting that adenosine A1 receptor blockade may be a potential therapeutic target for sleep disorders. Another area of interest is the role of adenosine A1 receptors in the regulation of pain and inflammation. This compound has been shown to reduce pain and inflammation in animal models, suggesting that adenosine A1 receptor antagonists may be a potential therapeutic target for chronic pain and inflammatory disorders.
Métodos De Síntesis
The synthesis of 1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 1-(4-bromophenyl)piperazine with 3,4-dihydro-2H-chromen-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to obtain the final product.
Aplicaciones Científicas De Investigación
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. For example, this compound has been used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular function, neurotransmission, and inflammation. It has also been used to study the effects of adenosine A1 receptor blockade on cognitive function and memory.
Propiedades
IUPAC Name |
1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(19)17-6-8-18(9-7-17)16(20)14-10-13-4-2-3-5-15(13)21-11-14/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGOFHXQFMXGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)





![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)






![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
